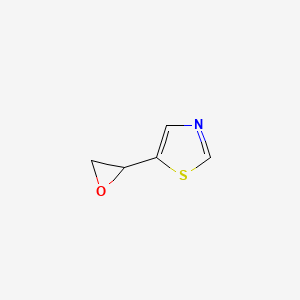

5-(Oxiran-2-yl)-1,3-thiazole

Description

5-(Oxiran-2-yl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with an epoxide (oxirane) group at the 5-position. Thiazoles are renowned for their diverse pharmacological applications, including antimicrobial, anticancer, and antiviral activities. While direct data on this compound are absent in the provided evidence, its structural analogs—thiazoles with varied substituents—have been extensively studied. These studies highlight the critical role of substituents in modulating biological activity, solubility, and synthetic feasibility.

Properties

Molecular Formula |

C5H5NOS |

|---|---|

Molecular Weight |

127.17 g/mol |

IUPAC Name |

5-(oxiran-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C5H5NOS/c1-5(4-2-7-4)8-3-6-1/h1,3-4H,2H2 |

InChI Key |

WSZOEJQHPBJHFB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=CN=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Oxiran-2-yl)-1,3-thiazole typically involves the reaction of thiazole derivatives with epoxide precursors. One common method is the reaction of 2-mercaptothiazole with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-(Oxiran-2-yl)-1,3-thiazole undergoes various chemical reactions, including:

Nucleophilic Ring Opening: The oxirane ring is highly reactive and can be opened by nucleophiles such as amines, alcohols, and thiols.

Substitution Reactions:

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, ethanol, water

Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Major Products Formed:

Amino Alcohols: Formed by the reaction of the oxirane ring with amines

Thioethers: Formed by the reaction of the oxirane ring with thiols

Scientific Research Applications

5-(Oxiran-2-yl)-1,3-thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Oxiran-2-yl)-1,3-thiazole is primarily based on the reactivity of its oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. This reactivity is exploited in biological systems, where the compound can interact with nucleophilic sites on biomolecules, potentially disrupting their function .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methyl in 6a) enhance inhibitory activity compared to bulkier aromatic substituents (e.g., thienyl in 6i) .

- Electron-withdrawing groups (e.g., nitro, chloro in and ) correlate with antifungal and anticancer efficacy, likely due to increased electrophilicity and target binding .

- Hybrid scaffolds (e.g., thiazolidinone in ) demonstrate exceptional antifungal activity, emphasizing the importance of fused heterocycles .

Physicochemical Properties

Substituents significantly impact melting points, solubility, and synthetic yields:

Table 2: Physicochemical Properties of Selected Derivatives

Key Observations :

- Aryl-substituted thiazoles (e.g., EMAC2067) exhibit high thermal stability (decomposition >230°C), suitable for drug formulation .

- Polar solvents (DMF, DMSO) are commonly used for crystallization and biological assays, suggesting moderate hydrophilicity for many derivatives .

Critical Analysis and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.